Seryl-tRNA Synthetase Inhibition: ~312-Fold Selectivity for Methanogenic Over Bacterial SerRS
Serinamide demonstrates pronounced selectivity in inhibiting seryl-tRNA synthetases (SerRS) from different evolutionary lineages. Kinetic data show that serinamide inhibits the methanogenic-type SerRS from Methanosarcina barkeri with a Ki of 0.0032 mM, whereas it is essentially inactive against the bacterial-type SerRS (Ki = 1 mM) [1]. This ~312-fold difference in inhibitory potency establishes serinamide as a selective probe for distinguishing between evolutionarily distinct SerRS families—a capability not shared by the native substrate L-serine or by serine hydroxamate [2]. The study explicitly identifies serinamide as a previously unrecognized inhibitor alongside serine methyl ester.
| Evidence Dimension | Inhibition constant (Ki) for seryl-tRNA synthetase |
|---|---|
| Target Compound Data | Ki = 0.0032 mM (methanogenic SerRS, Methanosarcina barkeri) |
| Comparator Or Baseline | Ki = 1 mM (bacterial-type SerRS) |
| Quantified Difference | ~312-fold greater potency for methanogenic vs. bacterial SerRS |
| Conditions | In vitro enzyme inhibition assay; pH and temperature not specified in publication; FEBS Letters (2005) |
Why This Matters
This selectivity enables researchers to use (R)-2-amino-3-hydroxypropanamide as a mechanistic probe to distinguish methanogenic from bacterial SerRS activity in mixed or uncharacterized systems.
- [1] BRENDA Enzyme Database. EC 6.1.1.11 – Seryl-tRNA Synthetase. Serinamide Ki values: methanogenic SerRS Ki = 0.0032 mM; bacterial SerRS Ki = 1 mM. View Source
- [2] Ahel D, et al. Selective inhibition of divergent seryl-tRNA synthetases by serine analogues. FEBS Letters. 2005;579(20):4344–4348. doi:10.1016/j.febslet.2005.06.073. PMID: 16054140. View Source
